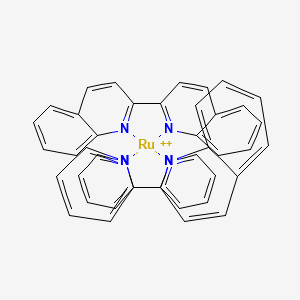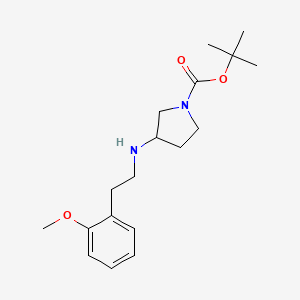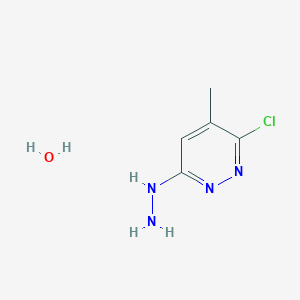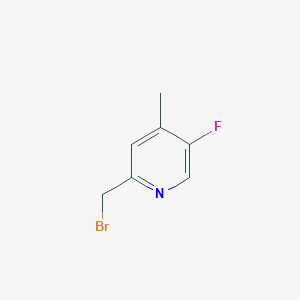
2-(Bromomethyl)-5-fluoro-4-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-5-fluoro-4-methylpyridine is an organic compound that belongs to the class of halogenated pyridines This compound features a bromomethyl group at the 2-position, a fluorine atom at the 5-position, and a methyl group at the 4-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-fluoro-4-methylpyridine typically involves the bromination of 5-fluoro-4-methylpyridine. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Reaction Scheme:
5-Fluoro-4-methylpyridine+NBSAIBNthis compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and yield. The use of automated systems for the addition of reagents and precise temperature control can enhance the efficiency and scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-5-fluoro-4-methylpyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the bromomethyl group.
Oxidation: Products include 2-formyl-5-fluoro-4-methylpyridine or 2-carboxy-5-fluoro-4-methylpyridine.
Reduction: The major product is 5-fluoro-4-methylpyridine.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(Bromomethyl)-5-fluoro-4-methylpyridine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.
Biology
In biological research, this compound can be used to modify biomolecules through nucleophilic substitution reactions, enabling the study of biological pathways and interactions.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. These derivatives may exhibit antimicrobial, antiviral, or anticancer properties.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and materials with specific electronic properties.
Mécanisme D'action
The mechanism by which 2-(Bromomethyl)-5-fluoro-4-methylpyridine exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. This process involves the formation of a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Chloromethyl)-5-fluoro-4-methylpyridine
- 2-(Iodomethyl)-5-fluoro-4-methylpyridine
- 2-(Bromomethyl)-4-methylpyridine
Comparison
Compared to 2-(Chloromethyl)-5-fluoro-4-methylpyridine and 2-(Iodomethyl)-5-fluoro-4-methylpyridine, 2-(Bromomethyl)-5-fluoro-4-methylpyridine offers a balance between reactivity and stability. The bromine atom provides sufficient reactivity for nucleophilic substitution while maintaining a manageable level of stability. This makes it a versatile intermediate in synthetic chemistry.
Conclusion
This compound is a compound of significant interest due to its unique chemical properties and wide range of applications in various fields. Its reactivity and versatility make it a valuable tool in synthetic chemistry, biological research, medicinal chemistry, and industrial applications. Understanding its preparation methods, chemical reactions, and mechanisms of action can further enhance its utility in scientific research and industrial processes.
Propriétés
Formule moléculaire |
C7H7BrFN |
|---|---|
Poids moléculaire |
204.04 g/mol |
Nom IUPAC |
2-(bromomethyl)-5-fluoro-4-methylpyridine |
InChI |
InChI=1S/C7H7BrFN/c1-5-2-6(3-8)10-4-7(5)9/h2,4H,3H2,1H3 |
Clé InChI |
YYGYBEUICKEEEE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1F)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


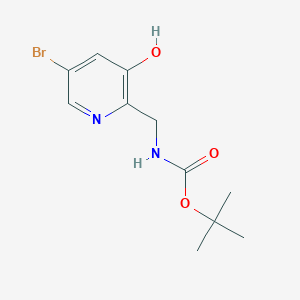



![6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B13128384.png)

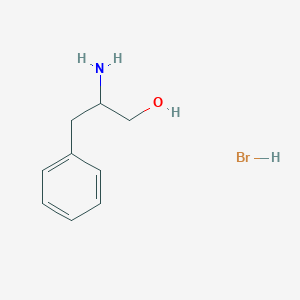


![1-Amino-4-{[3-(1H-imidazol-1-yl)propyl]amino}anthracene-9,10-dione](/img/structure/B13128417.png)
![2-Hexyldecyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate](/img/structure/B13128427.png)
